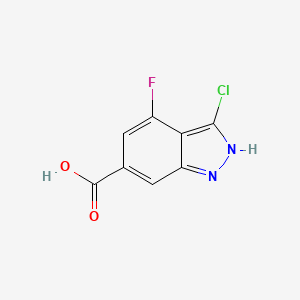

3-Chloro-4-fluoro-1H-indazole-6-carboxylic acid

Description

Properties

IUPAC Name |

3-chloro-4-fluoro-2H-indazole-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClFN2O2/c9-7-6-4(10)1-3(8(13)14)2-5(6)11-12-7/h1-2H,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSANVVGFCFMLEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C(NN=C21)Cl)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10646377 | |

| Record name | 3-Chloro-4-fluoro-2H-indazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885521-61-9 | |

| Record name | 3-Chloro-4-fluoro-2H-indazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis via Cyclization of Substituted Anilines

The most common approach involves constructing the indazole core through cyclization of appropriately substituted aniline derivatives. Key steps include:

a. Diazotization and Cyclization

- Starting Material : 4-Fluoro-3-chloroaniline or 5-fluoro-2-chloroaniline.

- Procedure :

- Diazotization of the aniline using sodium nitrite (NaNO₂) and hydrochloric acid (HCl) generates a diazonium salt.

- Cyclization with β-keto esters (e.g., ethyl acetoacetate) forms the indazole ring.

- Example reaction conditions:

- NaNO₂ (1.2 equiv.), HCl (3 equiv.), 0–5°C, 1–2 h.

- Cyclization agent: Ethyl acetoacetate (1.5 equiv.), 80–100°C, 4–6 h.

- Method : Kolbe-Schmitt carboxylation introduces the carboxylic acid group at position 6.

- CO₂ gas under high pressure (5–10 atm) in the presence of potassium carbonate (K₂CO₃).

- Temperature: 120–150°C, 12–24 h.

- Chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂) is used for chlorination at position 3.

- Fluorine is typically introduced via electrophilic substitution using Selectfluor® or HBF₄.

Key Data :

Metal-Catalyzed Cross-Coupling

Palladium or copper catalysts enable direct functionalization of preformed indazole intermediates:

- Intermediate : 6-Bromo-3-chloro-4-fluoro-1H-indazole.

- Reaction : Coupling with a boronic acid to introduce the carboxylic acid group.

- Pd(PPh₃)₄ (5 mol%), K₂CO₃, dioxane/H₂O, 90°C, 12 h.

- Intermediate : 6-Cyano-3-chloro-4-fluoro-1H-indazole.

- Hydrolysis : H₂SO₄ (conc.)/H₂O, reflux, 8 h → 85–90% yield.

Key Data :

| Reaction | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Suzuki | Pd(PPh₃)₄, 6-boronoindazole, 90°C, 12 h | 70–75 | |

| Nitrile Hydrolysis | H₂SO₄ (70%), 120°C, 8 h | 85–90 |

Directed Ortho-Metalation

This method leverages directing groups to install substituents regioselectively:

a. Steps :

- Protection : Indazole is protected with a tert-butoxycarbonyl (Boc) group.

- Metalation : Lithium diisopropylamide (LDA) at −78°C directs functionalization to position 6.

- Quenching : CO₂ gas is introduced to form the carboxylic acid.

- Boc-protected indazole → LDA (−78°C) → CO₂ → Deprotection (TFA).

- Yield : 60–65%.

Nitrosation of Indoles

Adapted from Büchi’s method, nitrosation converts indoles to indazole-3-carboxaldehydes, which are oxidized to carboxylic acids:

- Nitrosation : Indole derivative + NaNO₂/HCl in DMF/H₂O (0°C, 2 h).

- Oxidation : KMnO₄ or CrO₃ converts the aldehyde to a carboxylic acid.

Industrial-Scale Optimization

For large-scale synthesis, the following modifications are critical:

- Catalysts : Use of recyclable Pd/C or CuI for cross-coupling.

- Purification : Recrystallization from ethanol/water (1:3) achieves >99% purity.

- Cost Efficiency : Replacement of CO₂ with dimethyl carbonate (DMC) for carboxylation.

Summary of Methodologies

| Method | Advantages | Disadvantages |

|---|---|---|

| Cyclization of Anilines | High regioselectivity | Multi-step, moderate yields |

| Cross-Coupling | Modular functionalization | Requires pre-halogenated intermediates |

| Directed Metalation | Precise position control | Low functional group tolerance |

| Nitrosation | Short route | Poor yields, side reactions |

Chemical Reactions Analysis

Substitution Reactions

The chlorine (Cl) and fluorine (F) atoms on the indazole ring are potential leaving groups, enabling nucleophilic aromatic substitution under appropriate conditions. For example:

-

Chlorine replacement : The Cl substituent at position 3 may react with nucleophiles (e.g., amines, thiols) in the presence of a base, forming substituted indazoles.

-

Fluorine replacement : The fluorine at position 4 could undergo similar substitution, though fluorine is generally less reactive than chlorine in such reactions.

Oxidation and Reduction

The carboxylic acid group (-COOH) at position 6 is susceptible to redox transformations:

-

Oxidation : May lead to decarboxylation or formation of carbonyl derivatives (e.g., ketones) under strong oxidizing agents like potassium permanganate.

-

Reduction : Could yield alcohols or aldehydes using reducing agents such as lithium aluminum hydride.

Coupling Reactions

The carboxylic acid moiety enables participation in coupling reactions (e.g., amidation, esterification) to form bioconjugates or complex molecules. For example:

-

Amide formation : Reaction with amines or amine derivatives to produce amide-linked derivatives.

-

Ester formation : Reaction with alcohols to yield esters, potentially altering pharmacokinetics.

Limitations in Available Data

The provided search results lack specific experimental data or literature citations for 3-Chloro-4-fluoro-1H-indazole-6-carboxylic acid’s chemical reactions. For instance:

-

No reaction tables : Quantitative data on yield, reaction rates, or intermediates are absent.

-

Functional group interactions : Detailed mechanisms for Cl/F substitution or carboxylic acid transformations are not described.

-

Synthetic context : While PubChem ( ) provides structural identifiers, it does not elaborate on reactivity.

Research Recommendations

To expand understanding of this compound’s reactivity, further studies should:

-

Investigate substitution kinetics of Cl/F groups using model nucleophiles.

-

Explore redox transformations of the carboxylic acid under controlled conditions.

-

Analyze coupling efficiencies with bioactive molecules (e.g., peptides, ligands).

Scientific Research Applications

Medicinal Chemistry

This compound serves as a valuable building block in the synthesis of various pharmaceuticals. Its derivatives have been explored for their potential in treating conditions such as cancer, inflammation, and infections. For example, indazole derivatives are known to exhibit significant anticancer activity by inhibiting key signaling pathways involved in tumor growth .

3-Chloro-4-fluoro-1H-indazole-6-carboxylic acid has shown promise in several biological assays:

- Anticancer Properties : Studies indicate that indazole derivatives can inhibit cancer cell proliferation. For instance, a derivative demonstrated an IC50 value of 5.15 µM against K562 leukemia cells, highlighting its potential as a low-toxicity anticancer agent .

- Anti-inflammatory Effects : The compound has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. This inhibition correlates with reduced inflammatory responses in animal models of osteoarthritis.

Chemical Reactions

The compound participates in various chemical reactions, including:

- Substitution Reactions : The chlorine and fluorine atoms can be substituted with other functional groups, allowing for the development of novel derivatives with enhanced properties.

- Oxidation and Reduction : It can undergo oxidation or reduction to form different derivatives, which may exhibit distinct biological activities.

Case Study 1: Anticancer Activity

A study involving similar indazole derivatives demonstrated significant tumor growth inhibition in murine models of melanoma. The results indicated that these compounds could serve as effective scaffolds for developing new anticancer therapies .

Case Study 2: Inflammation Models

Research on the anti-inflammatory effects of this compound showed that it could effectively reduce pain and inflammation in animal models. The sustained inhibition of COX-2 activity was linked to long-term therapeutic benefits without notable toxicity.

Mechanism of Action

The mechanism of action of 3-Chloro-4-fluoro-1H-indazole-6-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives formed from the compound.

Comparison with Similar Compounds

Similar Compounds

- 3-Chloro-1H-indazole-6-carboxylic acid

- 4-Fluoro-1H-indazole-6-carboxylic acid

- 1H-indazole-6-carboxylic acid

Uniqueness

3-Chloro-4-fluoro-1H-indazole-6-carboxylic acid is unique due to the presence of both chlorine and fluorine atoms on the indazole ring. This dual substitution can lead to distinct chemical and biological properties compared to similar compounds with only one or no halogen substitutions.

Biological Activity

3-Chloro-4-fluoro-1H-indazole-6-carboxylic acid is a significant heterocyclic compound within the indazole family, recognized for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Overview of Biological Activity

The compound exhibits a range of biological activities, including:

- Anticancer Effects : It has shown promise in inhibiting various cancer cell lines.

- Anti-inflammatory Properties : The compound interacts with cyclooxygenase-2 (COX-2), influencing inflammatory pathways.

- Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain pathogens.

Target Interactions

This compound primarily interacts with multiple biological targets, including:

- Cyclooxygenase Enzymes : Particularly COX-2, which plays a crucial role in inflammation and pain signaling.

- Kinases : Indazole derivatives have been studied for their inhibitory effects on various kinases, including FGFR (Fibroblast Growth Factor Receptor) and ERK (Extracellular signal-Regulated Kinase).

Biochemical Pathways

The compound influences several biochemical pathways:

- Cell Signaling : It modulates pathways involved in cell proliferation and apoptosis.

- Gene Expression : Alters the expression of genes related to inflammation and cancer progression.

In Vitro Studies

Research has demonstrated that this compound exhibits significant anticancer activity. For instance, studies have reported IC50 values for various cancer cell lines, indicating effective inhibition at low concentrations:

| Cell Line | IC50 (nM) |

|---|---|

| SNU16 | 77.4 ± 6.2 |

| KG1 | 25.3 ± 4.6 |

| HT29 | 9.3 ± 3.2 |

These findings suggest that the compound may serve as a lead structure for developing new anticancer therapeutics .

In Vivo Studies

Animal model studies have shown that the compound can effectively inhibit COX-2 activity, leading to reduced inflammation and pain responses. The dosage-dependent effects indicate that lower doses achieve significant therapeutic outcomes without notable toxicity.

Case Studies

Several case studies highlight the therapeutic potential of indazole derivatives, including:

- Cancer Treatment : A study demonstrated that an indazole derivative similar to this compound significantly reduced tumor growth in murine models of melanoma.

- Inflammation Models : In models of osteoarthritis, the compound exhibited long-lasting anti-inflammatory effects, correlating with sustained inhibition of COX-2 activity over time.

Q & A

Q. What are the optimal synthetic routes for 3-Chloro-4-fluoro-1H-indazole-6-carboxylic acid?

The compound can be synthesized via condensation reactions using reflux conditions. A validated method involves reacting halogenated indazole precursors with carboxylic acid derivatives in acetic acid under sodium acetate catalysis. For example, refluxing 3-formyl-1H-indazole-2-carboxylic acid with halogenated thiazolidinones in acetic acid for 3–5 hours yields structurally similar indazole-carboxylic acid derivatives . Key parameters include stoichiometric ratios (1.0–1.1 equiv of aldehyde derivatives), temperature control (reflux at ~118°C), and recrystallization from acetic acid/DMF mixtures to isolate pure crystals.

Q. How can researchers confirm the molecular structure of the synthesized compound?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. For instance, SC-XRD analysis of 6-Chloro-7-fluoro-4-oxo-4H-chromene-3-carbaldehyde demonstrated a mean C–C bond accuracy of 0.003 Å and R factor < 0.03 . Complementary techniques include:

Q. What handling precautions are critical for this compound?

While specific safety data for this compound is limited, analogous indazole derivatives require:

Q. How should researchers assess the purity of this compound?

Use orthogonal analytical methods:

- HPLC : Compare retention times against standards (e.g., >97% purity as in ).

- Elemental Analysis : Validate C/H/N/F/Cl content (±0.3% theoretical).

- Melting Point : A sharp range (e.g., 113–115°C for structurally related compounds ).

Advanced Research Questions

Q. How to resolve contradictions in reported spectral data (e.g., NMR shifts or melting points)?

Discrepancies often arise from polymorphic forms or solvent effects. For example:

Q. What strategies are recommended for designing biological activity assays targeting kinase inhibition?

Based on indazole derivatives’ known roles in kinase inhibition (e.g., JNK-IN-7 ):

- In vitro enzymatic assays : Measure IC50 against target kinases (e.g., PKA, CDK) using fluorescence polarization.

- Cellular assays : Evaluate anti-proliferative effects in cancer cell lines (e.g., IC50 determination via MTT assay).

- Molecular docking : Model interactions with kinase ATP-binding pockets using software like AutoDock Vina.

Q. How to troubleshoot low yields in the final hydrolysis step of synthesis?

Low yields during hydrolysis may result from:

- Incomplete reaction : Optimize reaction time/temperature (e.g., 12–24 hours at 60–80°C ).

- By-product formation : Use scavengers (e.g., polymer-bound triphenylphosphine) to trap reactive intermediates.

- Acid sensitivity : Replace HCl with milder acids (e.g., acetic acid) to preserve the indazole core .

Q. What analytical methods are suitable for studying the compound’s stability under varying pH and temperature?

- Forced Degradation Studies :

| Condition | Method | Key Observations |

|---|---|---|

| Acidic (0.1M HCl) | HPLC-MS | Hydrolysis of carboxylic acid |

| Basic (0.1M NaOH) | UV-Vis spectroscopy | Degradation via dehalogenation |

| Thermal (60°C) | TGA/DSC | Weight loss >2% indicates instability |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.